6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide
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Overview
Description
6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with a pyridine ring, a sulfonamide group, and a triazole moiety, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide may exhibit bioactive properties, such as antimicrobial or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
Mode of Action
Without specific information on the compound’s target, the mode of action of 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide remains unclear. The compound’s interaction with its targets and the resulting changes at the molecular or cellular level are yet to be elucidated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne under acidic or basic conditions.
Attachment of the Triazole to the Pyridine Ring: This step often involves a nucleophilic substitution reaction where the triazole moiety is introduced to the pyridine ring, typically using a chlorinated pyridine derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylpyridine-3-sulfonamide: Lacks the triazole moiety, resulting in different reactivity and biological activity.
N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide:
Uniqueness
The presence of both the triazole and sulfonamide groups in 6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide imparts unique chemical reactivity and potential biological activity, distinguishing it from other related compounds. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2S/c1-18(22(20,21)10-5-6-11(14)15-7-10)8-12-16-17-13(19(12)2)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJLXSHNAPEZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CN(C)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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